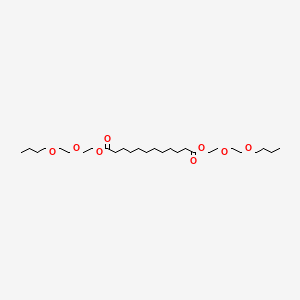

Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate

Description

Properties

CAS No. |

85284-11-3 |

|---|---|

Molecular Formula |

C28H54O8 |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

bis[2-(2-butoxyethoxy)ethyl] dodecanedioate |

InChI |

InChI=1S/C28H54O8/c1-3-5-17-31-19-21-33-23-25-35-27(29)15-13-11-9-7-8-10-12-14-16-28(30)36-26-24-34-22-20-32-18-6-4-2/h3-26H2,1-2H3 |

InChI Key |

MNXUDVUBHYBLQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOC(=O)CCCCCCCCCCC(=O)OCCOCCOCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound primarily involves the esterification of dodecanedioic acid (a long-chain dicarboxylic acid) with 2-(2-butoxyethoxy)ethanol. The process can be summarized as follows:

Step 1: Preparation of 2-(2-butoxyethoxy)ethanol (or its acetate derivative)

This intermediate is typically synthesized by etherification and esterification reactions starting from ethylene glycol monobutyl ether and acetic acid under acidic catalysis. The process involves:- Esterification of ethylene glycol monobutyl ether with acetic acid to form 2-(2-butoxyethoxy)ethyl acetate.

- Subsequent etherification or hydrolysis to yield 2-(2-butoxyethoxy)ethanol.

Step 2: Esterification with Dodecanedioic Acid

The diacid reacts with two equivalents of 2-(2-butoxyethoxy)ethanol under controlled conditions (acid catalysis, removal of water) to form the diester, this compound. This reaction typically requires:- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Elevated temperatures (generally 120–180 °C) to drive the esterification forward.

- Continuous removal of water to shift equilibrium toward ester formation.

Detailed Reaction Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants molar ratio | 1 mol dodecanedioic acid : 2 mol 2-(2-butoxyethoxy)ethanol | Stoichiometric for diester formation |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid (0.5–2 wt%) | Acid catalyst to promote esterification |

| Temperature | 120–180 °C | Controlled to avoid decomposition |

| Reaction time | 4–8 hours | Depends on catalyst and temperature |

| Water removal method | Dean-Stark apparatus or vacuum distillation | To drive equilibrium toward ester |

| Purification | Vacuum distillation, filtration | To remove unreacted materials and catalyst residues |

Purification and Quality Control

After completion of the esterification, the reaction mixture is cooled and subjected to purification steps:

- Vacuum distillation to remove residual alcohols and low-boiling impurities.

- Filtration to remove catalyst residues.

- Quality control includes checking purity by gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm ester formation and absence of free acid or alcohol.

Alternative Methods and Considerations

Use of activated esters or acid chlorides:

In some advanced synthetic routes, dodecanedioic acid may be converted to its acid chloride derivative to enhance reactivity and reduce reaction time. However, this method requires handling of corrosive reagents and generates HCl as byproduct.Enzymatic esterification:

Although less common industrially, lipase-catalyzed esterification under mild conditions can be explored for environmentally friendly synthesis.Solvent choice:

Typically, the reaction is performed neat or in high-boiling solvents like toluene to facilitate water removal.

Research Findings and Data Summary

Summary Table of Preparation Steps

| Step No. | Process Stage | Description | Key Parameters |

|---|---|---|---|

| 1 | Synthesis of 2-(2-butoxyethoxy)ethanol | Esterification of ethylene glycol monobutyl ether with acetic acid, followed by etherification | Acid catalyst, 100–140 °C |

| 2 | Esterification with dodecanedioic acid | Reaction of diacid with 2-(2-butoxyethoxy)ethanol to form diester | Acid catalyst, 120–180 °C, water removal |

| 3 | Purification | Vacuum distillation and filtration | Removal of impurities and catalyst residues |

| 4 | Quality control | GC, NMR, IR analysis | Confirm purity and structure |

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate can undergo several types of chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-(2-butoxyethoxy)ethanol.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Dodecanedioic acid and 2-(2-butoxyethoxy)ethanol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C28H54O8

- Molecular Weight : 502.7 g/mol

- CAS Number : 141-19-5

The compound features two butoxyethoxy groups attached to a dodecanedioate backbone, which contributes to its effectiveness as a plasticizer and solvent.

Industrial Applications

1. Plasticizers

- Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is widely used as a plasticizer in the production of flexible PVC and other polymers. It enhances the flexibility, durability, and processability of these materials, making it suitable for applications in construction, automotive, and consumer goods .

2. Coatings and Paints

- The compound serves as an additive in paints and coatings, improving their flow properties and adhesion characteristics. Its use in solvent-based formulations helps achieve better performance in terms of durability and resistance to environmental factors .

3. Textile Industry

- In textile processing, it acts as a softener and conditioning agent. Its ability to modify surface properties makes it valuable for improving the feel and drape of fabrics .

4. Semiconductor Manufacturing

- The compound is utilized in the semiconductor industry as a solvent for photoresists and other materials. Its compatibility with various substrates aids in the fabrication of electronic components .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its environmental impact and safety profile. Regulatory assessments indicate that it may pose risks if released into the environment; thus, proper handling and disposal protocols are necessary .

Case Study 1: Use as a Plasticizer

In a study conducted on flexible PVC formulations, this compound was compared with traditional plasticizers. The results showed that it provided superior flexibility at lower concentrations, leading to reduced material costs while maintaining performance standards.

Case Study 2: Coating Formulations

Research on automotive coatings demonstrated that incorporating this compound improved adhesion properties significantly compared to standard formulations without the compound. This enhancement led to increased durability against weathering and mechanical stress.

Mechanism of Action

The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional groups, which can undergo hydrolysis or other chemical reactions. The pathways involved may include ester hydrolysis, oxidation, and substitution reactions, leading to the formation of various products that exert specific effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The compound’s key differentiator is its combination of a C12 dicarboxylic acid chain and branched ether-alcohol ester groups. Below is a comparison with structurally similar esters:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate | N/A* | C28H54O8 | 518.73 | C12 backbone, two 2-(2-butoxyethoxy)ethyl groups |

| Bis(2-butoxyethyl) decanedioate | 141-19-5 | C22H42O6 | 402.57 | C10 backbone, simpler 2-butoxyethyl esters |

| Bis(2-ethylhexyl) adipate | 103-23-1 | C22H42O4 | 370.57 | C6 backbone, branched 2-ethylhexyl esters |

| Dibutyl sebacate | 109-43-3 | C18H34O4 | 314.46 | C10 backbone, linear butyl esters |

| Bis[2-(2-butoxyethoxy)ethyl] adipate | 141-17-3 | C22H42O8 | 434.56 | C6 backbone, same ether-ester groups |

Key Observations :

- Chain Length : Longer dicarboxylic acid chains (e.g., C12 vs. C6 in adipates) increase molecular weight and boiling points, enhancing thermal stability .

- Ester Groups : The 2-(2-butoxyethoxy)ethyl groups introduce ether linkages, improving solubility in polar solvents compared to linear esters like dibutyl sebacate .

Physicochemical Properties

Table 2: Physical Properties

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | ~1.0* | >500* | Insoluble in water |

| Bis(2-butoxyethyl) decanedioate | 1.06 | Not reported | Insoluble in water |

| Bis(2-ethylhexyl) adipate | 0.927 | 417 | Insoluble in water |

| Dibutyl sebacate | 0.936 | 344 | Insoluble in water |

| Bis[2-(2-butoxyethoxy)ethyl] undecanedioate | 0.996 | 551.5 | Insoluble in water |

Key Observations :

Biological Activity

Chemical Identity

Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is a diester formed from dodecanedioic acid and 2-(2-butoxyethoxy)ethanol. Its molecular formula is , with a molecular weight of approximately 518.72 g/mol. This compound is characterized by its long carbon chain, which influences its biological activity and potential applications in various fields, including cosmetics and industrial formulations.

Biological Activity

The biological activity of this compound is primarily influenced by its structural components, particularly the 2-butoxyethanol moiety. The following sections summarize key findings related to its biological effects.

Toxicological Profile

-

Acute Toxicity

Studies indicate that compounds containing 2-butoxyethanol can exhibit moderate toxicity. For instance, dermal LD50 values for related compounds range from 2000 mg/kg bw to 15000 mg/kg bw in rabbits, suggesting that prolonged exposure may lead to skin irritation or dermatitis . -

Reproductive and Developmental Toxicity

Research has shown that exposure to high concentrations of 2-butoxyethanol can lead to reproductive effects in animal models, such as reduced offspring viability and developmental abnormalities . In particular, pregnant rats exposed to significant doses exhibited fewer offspring and some had underdeveloped bones . -

Organ Toxicity

Repeated exposure to compounds similar to this compound has been associated with liver and kidney toxicity. Changes in organ weights and histopathological alterations were noted at doses exceeding 800-1000 mg/kg bw/day .

Case Studies

-

Case Study 1: Hemolytic Effects

In animal studies, exposure to high levels of 2-butoxyethanol resulted in hemolysis, characterized by the destruction of red blood cells. This was observed in multiple species, including rats and rabbits, leading to increased hemoglobin levels in urine and other systemic effects . -

Case Study 2: Inhalation Studies

Acute inhalation toxicity studies have shown that exposure to vapors of related compounds did not result in lethality but did cause signs of central nervous system depression . These findings underline the importance of monitoring exposure levels in occupational settings.

Summary of Biological Effects

Environmental Impact

The environmental persistence of this compound is a concern due to its potential accumulation in ecosystems. Its degradation products may also pose risks to aquatic life, emphasizing the need for careful handling and disposal.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Store separately from oxidizers and strong acids .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chromatography : Use GC-MS (Gas Chromatography-Mass Spectrometry) with a non-polar column (e.g., DB-5) to verify purity (>97% as per SDS) .

- Spectroscopy : Employ H NMR (500 MHz, CDCl) to confirm ester linkages and alkoxy chain integrity. Compare peaks to reference libraries (e.g., NIST Chemistry WebBook) .

- Physical Properties : Measure viscosity (rotational viscometer) and solubility (shake-flask method) in polar solvents (e.g., ethanol, acetone) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., temperature, pH)?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (e.g., >185°C for similar esters) .

- pH Sensitivity : Perform accelerated stability studies in buffered solutions (pH 3–11) at 40°C for 4 weeks. Monitor hydrolysis via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Software Tools : Use COMSOL Multiphysics with AI-driven modules to simulate esterification kinetics. Adjust parameters (e.g., catalyst concentration, temperature) to maximize yield .

- Quantum Calculations : Apply DFT (Density Functional Theory) in Gaussian 16 to model transition states and identify energy barriers for side reactions .

Q. What experimental design strategies resolve contradictions in solubility or reactivity data reported for this compound?

- Methodological Answer :

- Factorial Design : Implement a 2 factorial design to test variables (e.g., solvent polarity, agitation rate). Use ANOVA to identify significant interactions and isolate confounding factors .

- Meta-Analysis : Aggregate literature data (e.g., HSDB, NIST) and apply multivariate regression to account for experimental variability (e.g., temperature calibration errors) .

Q. How can membrane separation technologies improve purification efficiency of this compound?

- Methodological Answer :

- Nanofiltration : Use polyamide membranes (MWCO 300–500 Da) to separate unreacted dodecanedioic acid. Optimize transmembrane pressure (3–5 bar) and crossflow velocity .

- Process Simulation : Model membrane performance in Aspen Plus to predict flux decline and fouling mechanisms under continuous operation .

Q. What methodologies address conflicting toxicity profiles in aquatic toxicity studies for this compound?

- Methodological Answer :

- Tiered Testing : Follow OECD Guidelines 201 (algae) and 202 (daphnia) under standardized conditions (e.g., 72-h exposure, controlled light/temperature). Compare LC values across labs using Z-score analysis .

- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., ECOSAR) to predict toxicity endpoints and validate against empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.